Enhanced Lipophilicity and Reduced TPSA Over Carboxylic Acid
In a direct comparison of computed properties from PubChem, ethyl 4-(2H-tetrazol-5-yl)butanoate demonstrates a significantly higher lipophilicity and a lower topological polar surface area (TPSA) than its direct carboxylic acid analog, 4-(2H-tetrazol-5-yl)butanoic acid. These property differences are predictive of enhanced passive membrane permeability and improved oral absorption [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 4-(2H-tetrazol-5-yl)butanoic acid: -0.4 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed using XLogP3 3.0 algorithm; data from PubChem (release 2019.06.18) [1] |
Why This Matters
An increase in XLogP3 of 0.7 log units is a substantial shift that moves the compound from a hydrophilic to a more lipophilic space, often correlating with better passive membrane permeability and oral bioavailability potential.
- [1] PubChem. (2026). Ethyl 4-(2H-tetrazol-5-yl)butanoate (CID 21245944) and 4-(2H-tetrazol-5-yl)butanoic acid (CID 17844638). National Center for Biotechnology Information. View Source
